molecular formula C9H10N2 B3053381 2-methyl-1H-indol-1-amine CAS No. 53406-41-0

2-methyl-1H-indol-1-amine

Cat. No.: B3053381
CAS No.: 53406-41-0
M. Wt: 146.19 g/mol
InChI Key: ZVEGQLNQUKGLNF-UHFFFAOYSA-N
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Description

2-Methyl-1H-indol-1-amine is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound is characterized by a fused benzene and pyrrole ring structure with a methyl group at the second position and an amine group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-indol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-indol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1H-indol-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biological processes, including its interaction with enzymes and receptors.

    Medicine: Indole derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as cancer, microbial infections, and neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-methyl-1H-indol-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and neurotransmission .

Comparison with Similar Compounds

    2-Methylindole: Lacks the amine group at the first position.

    1H-Indole-3-amine: Has an amine group at the third position instead of the first.

    2-Methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group at the third position.

Uniqueness: 2-Methyl-1H-indol-1-amine is unique due to the presence of both a methyl group at the second position and an amine group at the first position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEGQLNQUKGLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497775
Record name 2-Methyl-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53406-41-0
Record name 2-Methyl-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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